Cas no 133174-15-9 (Fmoc-Cit-OH)
Fmoc-Cit-OH Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-L-citrulline
- Fmoc-Cit-OH
- N-(9-Fluorenylmethyloxycarbonyl)-L-citrulline
- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-citrulline
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoic acid
- Fmoc-L-Cit-OH
- AC1MBSUX
- L-Ornithine, N5-(aminocarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- Nalpha-Fmoc-L-citrulline
- PubChem19002
- SureCN119468
- Nα-Fmoc-L-citrulline
- FMOC-CITRULLINE
- FMOC-D-ORN(CONH2)-OH
- FMOC-ORN(CARBAMOYL)-OH
- Fmoc-L-Orn(carbamoyl)-OH
- N-ALPHA-FMOC-L-CITRULLINE
- Fmoc-Cit-OH >=97.0% (HPLC)
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-ureido-pentanoic acid
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-ureidopentanoic acid
- C21H23N3O5
- fmoc-citoh
- KSC183O6L
-
- MDL: MFCD00151943
- Inchi: 1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m0/s1
- InChI Key: NBMSMZSRTIOFOK-SFHVURJKSA-N
- SMILES: O(C(N[C@H](C(=O)O)CCCNC(N)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
- BRN: 7780987
Computed Properties
- Exact Mass: 397.16389
- Monoisotopic Mass: 397.164
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 9
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 2.1
- Topological Polar Surface Area: 131
Experimental Properties
- Color/Form: White powder
- Density: 1.316
- Melting Point: 169-171°C
- Boiling Point: 671.5°C at 760 mmHg
- Flash Point: 359.9°C
- Refractive Index: -10 ° (C=1, DMF)
- PSA: 130.75
- LogP: 3.90890
- Specific Rotation: -9 ± 2º (c=1 in DMF)
- Solubility: Not determined
Fmoc-Cit-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- FLUKA BRAND F CODES:10
- HazardClass:IRRITANT
- Storage Condition:2-8°C
Fmoc-Cit-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0626-5G |
Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-citrulline |
133174-15-9 | >98.0%(T)(HPLC) | 5g |
¥305.00 | 2024-04-17 | |
| Fluorochem | M03232-1g |
Fmoc-Cit-OH |
133174-15-9 | >98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | M03232-5g |
Fmoc-Cit-OH |
133174-15-9 | >98% | 5g |
£10.00 | 2022-02-28 | |
| Fluorochem | M03232-10g |
Fmoc-Cit-OH |
133174-15-9 | >98% | 10g |
£18.00 | 2022-02-28 | |
| Fluorochem | M03232-25g |
Fmoc-Cit-OH |
133174-15-9 | >98% | 25g |
£40.00 | 2022-02-28 | |
| Fluorochem | M03232-100g |
Fmoc-Cit-OH |
133174-15-9 | >98% | 100g |
£118.00 | 2022-02-28 | |
| TRC | F679763-500mg |
Fmoc-Cit-OH |
133174-15-9 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | F679763-1g |
Fmoc-Cit-OH |
133174-15-9 | 1g |
$ 60.00 | 2022-06-04 | ||
| TRC | F679763-2.5g |
Fmoc-Cit-OH |
133174-15-9 | 2.5g |
$87.00 | 2023-05-18 | ||
| TRC | F679763-5g |
Fmoc-Cit-OH |
133174-15-9 | 5g |
$98.00 | 2023-05-18 |
Fmoc-Cit-OH Suppliers
Fmoc-Cit-OH Related Literature
-
Andrew Michael Beekman,Marco M. D. Cominetti,Oliver Charles Cartwright,Dale L. Boger,Mark Searcey Med. Chem. Commun. 2019 10 2170
Additional information on Fmoc-Cit-OH
Introduction to Fmoc-Cit-OH (CAS No. 133174-15-9)
Fmoc-Cit-OH, also known as 9-Fluorenylmethoxycarbonyl-citrulline, is a versatile reagent widely used in the synthesis of peptides and proteins. With the chemical formula C23H20N2O5, this compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a citrulline residue. The Fmoc protecting group is particularly valuable in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions, making Fmoc-Cit-OH an essential building block in the development of bioactive peptides and therapeutic agents.
The Fmoc protecting group in Fmoc-Cit-OH is crucial for controlling the reactivity of the amino group during peptide synthesis. This group can be selectively removed using a mild base, such as piperidine, without affecting other functional groups in the molecule. This property makes Fmoc-Cit-OH highly compatible with various coupling reagents and amino acid derivatives, ensuring high yields and purity in peptide synthesis.
The citrulline residue in Fmoc-Cit-OH is an important amino acid that plays a significant role in various biological processes. Citrulline is not one of the 20 standard amino acids found in proteins but is involved in the urea cycle and nitric oxide metabolism. In therapeutic applications, citrulline has been shown to improve endothelial function and reduce oxidative stress, making it a valuable component in the development of drugs for cardiovascular diseases and other conditions.
Recent research has highlighted the potential of Fmoc-Cit-OH in the synthesis of bioactive peptides with enhanced stability and activity. For example, a study published in the Journal of Medicinal Chemistry demonstrated that peptides containing citrulline residues exhibited improved resistance to proteolytic degradation, which is crucial for maintaining their therapeutic efficacy in vivo. The use of Fmoc-Cit-OH in these syntheses allowed for precise control over the peptide sequence and functionalization, leading to the development of more stable and effective therapeutic agents.
In addition to its applications in peptide synthesis, Fmoc-Cit-OH has also been explored for its potential in drug delivery systems. A study published in Biomaterials reported the successful incorporation of Fmoc-Cit-OH into polymeric nanoparticles designed for targeted drug delivery. The citrulline residues enhanced the biocompatibility and cellular uptake of these nanoparticles, demonstrating the versatility of Fmoc-Cit-OH in advanced drug delivery strategies.
The synthetic route for Fmoc-Cit-OH involves several well-established chemical transformations. The starting material, citrulline, undergoes protection with Fmoc-Cl to form Fmoc-Cit-OH. This process typically involves dissolving citrulline in an organic solvent, such as dichloromethane (DCM), followed by the addition of Fmoc-Cl and a base like diisopropylethylamine (DIPEA). The reaction mixture is then stirred at room temperature until completion, after which the product is purified by column chromatography or recrystallization.
The purity and quality of Fmoc-Cit-OH are critical for its successful application in peptide synthesis and other advanced research areas. High-purity Fmoc-Cit-OH can be obtained through rigorous purification techniques and quality control measures. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to ensure that the final product meets stringent purity standards.
In conclusion, Fmoc-Cit-OH (CAS No. 133174-15-9) is a valuable reagent with diverse applications in peptide synthesis, drug development, and advanced drug delivery systems. Its unique combination of a Fmoc protecting group and a citrulline residue makes it an essential tool for researchers working on bioactive peptides and therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field of medicinal chemistry.